molecular formula C21H16N4O4 B11486457 3-(1,3-benzodioxol-5-yl)-N-[4-(1H-pyrrol-1-yl)benzyl]-1,2,4-oxadiazole-5-carboxamide

3-(1,3-benzodioxol-5-yl)-N-[4-(1H-pyrrol-1-yl)benzyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11486457
M. Wt: 388.4 g/mol
InChI Key: AQOZRCOPKGKZLK-UHFFFAOYSA-N
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Description

3-(2H-1,3-Benzodioxol-5-yl)-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that features a benzodioxole ring, a pyrrole group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}-1,2,4-oxadiazole-5-carboxamide typically involves multi-step organic reactions. One common route includes the formation of the benzodioxole ring followed by the introduction of the pyrrole group and the oxadiazole ring. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-Benzodioxol-5-yl)-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(2H-1,3-Benzodioxol-5-yl)-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}-1,2,4-oxadiazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2H-1,3-Benzodioxol-5-yl)-1-phenylprop-2-en-1-one
  • 1-(1,3-Benzodioxol-5-yl)-2-propanol
  • 1-(1,3-Benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino)-1-propanone

Uniqueness

Compared to similar compounds, 3-(2H-1,3-benzodioxol-5-yl)-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}-1,2,4-oxadiazole-5-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H16N4O4

Molecular Weight

388.4 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-[(4-pyrrol-1-ylphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C21H16N4O4/c26-20(22-12-14-3-6-16(7-4-14)25-9-1-2-10-25)21-23-19(24-29-21)15-5-8-17-18(11-15)28-13-27-17/h1-11H,12-13H2,(H,22,26)

InChI Key

AQOZRCOPKGKZLK-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C(=O)NCC4=CC=C(C=C4)N5C=CC=C5

Origin of Product

United States

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